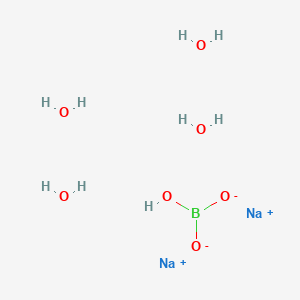

Kernite (B4Na2O7.4H2O)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kernite (B4Na2O7.4H2O), also known as Kernite (B4Na2O7.4H2O), is a useful research compound. Its molecular formula is BH9Na2O7 and its molecular weight is 177.86 g/mol. The purity is usually 95%.

The exact mass of the compound Kernite (B4Na2O7.4H2O) is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Kernite (B4Na2O7.4H2O) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kernite (B4Na2O7.4H2O) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Industrial Applications

1.1 Glass and Ceramics

- Kernite is utilized in the production of glass and ceramics due to its ability to enhance thermal shock resistance and improve mechanical strength. It acts as a flux, lowering the melting point of silica and promoting the formation of glassy phases. This application is vital in manufacturing heat-resistant glass products and ceramic glazes.

1.2 Metallurgy

- In metallurgy, Kernite serves as a flux in the smelting process, particularly for non-ferrous metals. It helps remove impurities by forming a slag that can be easily removed, thus improving the efficiency of metal extraction processes.

1.3 Fire Retardants

- The compound is employed in fire-retardant formulations due to its ability to release water vapor when heated, which helps cool materials and suppress flames. This property is particularly useful in textiles and construction materials.

Agricultural Applications

2.1 Fertilizers

- Kernite is an essential source of boron, a micronutrient necessary for plant growth. It is used in fertilizers to enhance crop yield and quality, particularly for crops like fruits, vegetables, and nuts that require higher boron levels.

2.2 Soil Amendment

- The application of Kernite in soil helps improve its structure and nutrient availability. Boron aids in the development of root systems and enhances flowering and fruiting processes.

Chemical Applications

3.1 Buffer Solutions

- In biochemical laboratories, Kernite is used to prepare buffer solutions due to its pH-stabilizing properties. Borate buffers are critical in various biochemical assays, including DNA electrophoresis and protein purification processes.

3.2 Synthesis of Other Boron Compounds

- Kernite can be converted into other boron compounds through chemical reactions, expanding its utility in synthesizing materials used in electronics, ceramics, and pharmaceuticals.

化学反应分析

Dissolution and Aqueous Behavior

Kernite exhibits pH-dependent solubility in water, dissociating into sodium ions and borate anions. In aqueous solutions, borate species exist in equilibrium with boric acid:

Na2B4O7⋅4H2O→2Na++B4O5(OH)42−+3H2O

The borate anion (B4O5(OH)42−) further reacts with water, forming boric acid (B OH 3) and hydroxyl ions at lower pH:

B4O5(OH)42−+5H2O↔4B OH 3+2OH−

This equilibrium underpins kernite’s role as a boron source in fertilizers and buffer solutions .

Reaction with Hydrochloric Acid

Kernite reacts with HCl to produce boric acid, sodium chloride, and water:

Na2B4O7⋅4H2O+2HCl→4H3BO3+2NaCl+H2O

This reaction is pivotal for synthesizing boric acid, widely used in glass and ceramics .

Reaction with Sodium Hydroxide

In alkaline conditions, kernite forms sodium metaborate:

Na2B4O7⋅4H2O+2NaOH→4NaBO2+7H2O

The resulting metaborate is utilized in detergents and corrosion inhibitors .

Thermal Decomposition

Thermogravimetric analysis reveals kernite’s dehydration and decomposition stages :

| Temperature (°C) | Reaction Phase | Products Formed |

|---|---|---|

| 175 | Endothermic (dehydration) | Loss of 3H₂O → Na₂B₄O₇·H₂O |

| 361 | Exothermic (structural rearrangement) | Amorphous sodium borate |

| 561 | Endothermic (further dehydration) | Anhydrous Na₂B₄O₇ |

| 755 | Endothermic (melting) | Molten borate phases |

At ~800°C, complete decomposition yields boron trioxide (B2O3) and sodium oxide (Na2O) .

Comparative Reactivity with Related Borates

Kernite’s reactivity differs from other borates due to its hydration state and structure:

| Compound | Formula | Key Reaction with HCl | Thermal Stability |

|---|---|---|---|

| Kernite | Na₂B₄O₇·4H₂O | Forms H₃BO₃ at lower acid volumes | Dehydrates at 175°C |

| Borax | Na₂B₄O₇·10H₂O | Requires more acid (10H₂O released) | Dehydrates at 75°C |

| Colemanite | Ca₂B₆O₁₁·5H₂O | Forms CaCl₂ and H₃BO₃ | Stable up to 400°C |

Kernite’s lower water content enhances its stability in high-temperature applications compared to borax .

Environmental and Industrial Implications

-

Soil Remediation : Kernite’s borate ions immobilize heavy metals (e.g., Pb²⁺, Cd²⁺) via precipitation, reducing bioavailability.

-

Glass Manufacturing : Reaction with silica at high temperatures lowers melting points, improving thermal shock resistance .

Kernite’s chemical versatility stems from its unique borate structure and hydration properties, making it indispensable in industries ranging from agriculture to metallurgy. Its reactions with acids, bases, and heat underpin both natural geochemical cycles and synthetic processes.

属性

CAS 编号 |

12045-87-3 |

|---|---|

分子式 |

BH9Na2O7 |

分子量 |

177.86 g/mol |

IUPAC 名称 |

disodium;hydrogen borate;tetrahydrate |

InChI |

InChI=1S/BHO3.2Na.4H2O/c2-1(3)4;;;;;;/h2H;;;4*1H2/q-2;2*+1;;;; |

InChI 键 |

URLVJHBPRDDMQC-UHFFFAOYSA-N |

SMILES |

B(O)([O-])[O-].O.O.O.O.[Na+].[Na+] |

规范 SMILES |

B(O)([O-])[O-].O.O.O.O.[Na+].[Na+] |

同义词 |

Kernite |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。